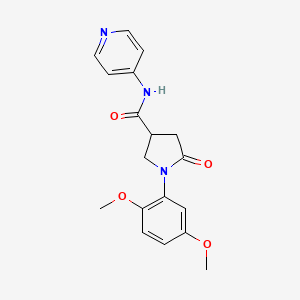
1-(2,5-dimethoxyphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide
Descripción general
Descripción
The compound “1-(2,5-dimethoxyphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The molecule also contains a carboxamide group, which is a common functional group in biochemistry .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its molecular structure. The presence of various functional groups, such as the carboxamide group, can influence how the compound reacts with other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental methods .Aplicaciones Científicas De Investigación
Psychopharmacological Investigations
Considering its phenyl and pyrrolidine moieties, scientists have investigated its psychopharmacological effects. It may influence mood, cognition, or behavior. However, rigorous studies are needed to understand its interactions with neurotransmitter systems and potential therapeutic applications.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for a compound can depend on many factors, including its potential applications in fields like medicine, materials science, and environmental science. For example, if this compound shows promising biological activity, it could be further studied as a potential therapeutic agent .
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-14-3-4-16(25-2)15(10-14)21-11-12(9-17(21)22)18(23)20-13-5-7-19-8-6-13/h3-8,10,12H,9,11H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYRILHNLYJINB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethoxyphenyl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B4855816.png)
![N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-3-cyclopropyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4855830.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B4855837.png)
![2-{[5-cyclopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B4855847.png)
![N-(tert-butyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4855854.png)

![2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol](/img/structure/B4855879.png)
![2-[5-(2-carboxyphenyl)-2-furyl]-6-fluoro-4-quinolinecarboxylic acid](/img/structure/B4855880.png)
![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B4855885.png)

![N-cyclohexyl-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide](/img/structure/B4855896.png)
![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B4855901.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)urea](/img/structure/B4855903.png)
![N-(4-ethoxyphenyl)-2-[2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B4855908.png)